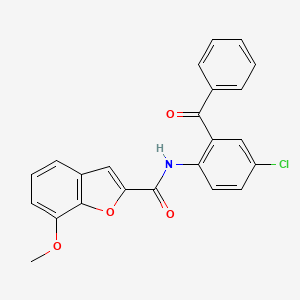

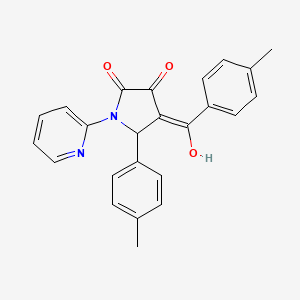

![molecular formula C17H17ClF3N3 B2574804 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 676624-85-4](/img/structure/B2574804.png)

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the formula C₁₇H₁₇ClF₃N₃ . It is supplied by Matrix Scientific .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is C₁₇H₁₇ClF₃N₃ . Its molecular weight is 355.79 .Applications De Recherche Scientifique

Pharmacological Interactions and Metabolic Pathways

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a derivative of arylpiperazine. Arylpiperazine derivatives are known for their clinical applications in treating depression, psychosis, and anxiety. One of the key metabolic pathways for these derivatives, including 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are recognized for their diverse serotonin receptor-related effects, although some are still largely unexplored. These compounds extensively distribute in tissues, including the brain, the primary target site for most arylpiperazine derivatives. The metabolites are further biotransformed mainly by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine, a core structural component of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, plays a significant role in medicinal chemistry due to its wide spectrum of pharmacological activities. Research indicates potent anti-mycobacterial compounds where piperazine acts as a vital building block, especially against Mycobacterium tuberculosis (MTB), including multi-drug resistant and extensively drug-resistant strains. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight its importance in developing safer and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and SAR

Piperazine, as found in 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is integral to the design of drugs for its therapeutic uses. It is found in a wide range of drugs with various therapeutic applications like antipsychotic, antidepressant, anticancer, antiviral, and many more. Modifications in the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The pharmacophore demonstrates broad potential, indicating its flexibility as a building block for drug discovery. The SAR of piperazine-based molecules assists in rationally designing drugs for various diseases (Rathi et al., 2016).

Biological Significance of Triazine Scaffold

The triazine scaffold, a part of structural analogs of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is significant in medicinal chemistry. Synthetic derivatives of triazine have been evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, and more. The triazine nucleus is considered an important core moiety for drug development due to its potent pharmacological activity (Verma et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3/c18-15-10-14(17(19,20)21)11-22-16(15)24-8-6-23(7-9-24)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQINVARMIBVUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)

![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)

![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)

![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)